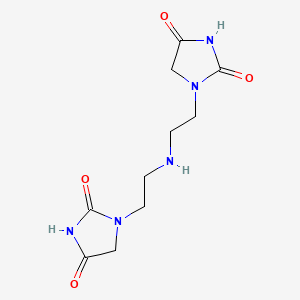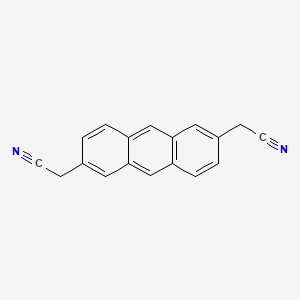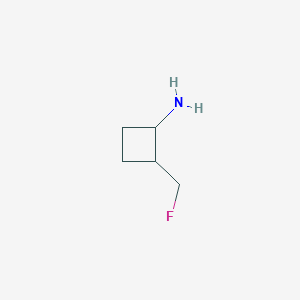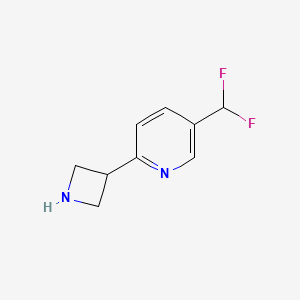
3-Maleimidobenzoic acid hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Maleimidobenzoic acid hydrazide: is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a maleimide group and a benzoic acid hydrazide moiety, which contribute to its unique reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Maleimidobenzoic acid hydrazide typically involves the reaction of maleimide with benzoic acid hydrazide under controlled conditions. One common method includes the use of organic solvents such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds .
化学反应分析
Types of Reactions: 3-Maleimidobenzoic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
科学研究应用
3-Maleimidobenzoic acid hydrazide has a wide range of scientific research applications, including:
Chemistry:
- Used as a crosslinking agent in polymer chemistry to create stable polymer networks.
- Employed in the synthesis of hydrazone derivatives, which have applications in various chemical reactions .
Biology:
- Acts as a bioconjugation reagent, linking biomolecules such as proteins and peptides for various biological studies.
- Utilized in the development of biosensors and diagnostic assays .
Medicine:
- Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
- Explored for its anticancer properties, as it can be conjugated with therapeutic agents to enhance their efficacy .
Industry:
- Applied in the production of specialty chemicals and materials with specific properties.
- Used in the manufacturing of advanced materials for electronics and other high-tech applications .
作用机制
The mechanism of action of 3-Maleimidobenzoic acid hydrazide involves its ability to form covalent bonds with target molecules. The maleimide group reacts with thiol groups in proteins and other biomolecules, forming stable thioether linkages. This reactivity is exploited in various applications, including bioconjugation and drug delivery .
Molecular Targets and Pathways:
Proteins: The compound targets thiol groups in proteins, leading to the formation of stable conjugates.
相似化合物的比较
3-Maleimidobenzoic acid N-hydroxysuccinimide ester: Another compound with a maleimide group, used for similar bioconjugation applications.
4-Maleimidophenylacetic acid hydrazide: A related compound with similar reactivity but different structural features.
Uniqueness: 3-Maleimidobenzoic acid hydrazide is unique due to its specific combination of a maleimide group and a benzoic acid hydrazide moiety. This combination provides distinct reactivity and functionality, making it suitable for a wide range of applications in various fields .
属性
分子式 |
C11H9N3O3 |
|---|---|
分子量 |
231.21 g/mol |
IUPAC 名称 |
3-(2,5-dihydroxypyrrol-1-yl)-N-iminobenzamide |
InChI |
InChI=1S/C11H9N3O3/c12-13-11(17)7-2-1-3-8(6-7)14-9(15)4-5-10(14)16/h1-6,12,15-16H |
InChI 键 |
QSPFBMPIIUUCSK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N2C(=CC=C2O)O)C(=O)N=N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(4-Methylphenyl)sulfanyl]-9-phenyl-9H-purine](/img/structure/B12936521.png)


![8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile](/img/structure/B12936542.png)


![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)


![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine](/img/structure/B12936612.png)
![2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol](/img/structure/B12936617.png)

